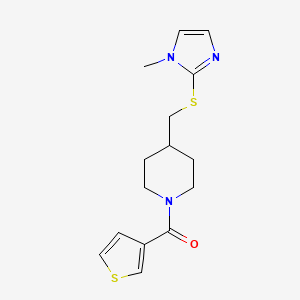

(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone

Description

The compound “(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone” is a heterocyclic molecule featuring three key moieties:

- Thiophen-3-yl methanone: A sulfur-containing aromatic ring (thiophene) linked via a ketone group, contributing to electronic properties and metabolic stability.

- (1-Methyl-1H-imidazol-2-yl)thio methyl substituent: A methylated imidazole ring connected via a thioether bridge, which may influence solubility and redox stability.

Properties

IUPAC Name |

[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS2/c1-17-8-5-16-15(17)21-10-12-2-6-18(7-3-12)14(19)13-4-9-20-11-13/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKQOIUKRCNFBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as 4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-(thiophene-3-carbonyl)piperidine, is a derivative of imidazole. Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. .

Mode of Action

Given that it is an imidazole derivative, it may share some of the modes of action common to other imidazole derivatives. These could include interactions with various enzymes and receptors, leading to changes in cellular processes.

Biological Activity

The compound (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone, with the CAS number 1428374-10-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 321.5 g/mol. The structure includes a piperidine ring, an imidazole moiety, and a thiophene group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₃OS₂ |

| Molecular Weight | 321.5 g/mol |

| CAS Number | 1428374-10-0 |

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that thiazole and imidazole derivatives can inhibit various bacterial strains and fungi. The presence of the imidazole ring in this compound suggests potential activity against pathogens due to its ability to interact with microbial enzymes.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing thiophene and imidazole rings. In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For example, related compounds have shown IC50 values below 10 µM against various cancer types, indicating strong cytotoxic effects.

The proposed mechanism involves the interaction of the imidazole ring with metal ions, which can disrupt enzymatic functions in cancer cells. Additionally, the thiophene moiety may enhance lipophilicity, allowing better cell membrane penetration.

Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs related to this compound and evaluated their anticancer activities using chick chorioallantoic membrane assays. The results indicated that specific modifications to the structure significantly enhanced efficacy against tumor growth and angiogenesis .

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial activity of various derivatives containing the imidazole and thiophene structures. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

Comparison with Similar Compounds

A. (4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride

- Core Structure : Piperazine (a seven-membered ring with two nitrogen atoms) replaces piperidine.

- Substituents :

- 1-Ethylimidazole (vs. 1-methylimidazole in the target compound).

- 4-Methoxyphenyl (vs. thiophen-3-yl).

- Key Properties: Hydrochloride salt improves aqueous solubility. Ethyl group on imidazole increases lipophilicity compared to methyl.

B. 4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole

- Core Structure : Imidazole with thiophene and phenyl substituents.

- Substituents: Thiophen-2-yl (vs. thiophen-3-yl in the target compound). No piperidine or thioether linkage.

- Key Properties :

- Higher logP due to phenyl groups, suggesting lower solubility.

- Thiophene positional isomerism (2-yl vs. 3-yl) may lead to divergent biological activity.

C. Nitrothiophen-Containing Compounds

- Core Structure : Thiophene with nitro substituents.

- Substituents :

- Nitro groups enhance electrophilicity and antitubercular activity.

- Lack imidazole and piperidine moieties.

- Key Properties :

- Nitro groups improve reactivity but may increase toxicity risks.

Mechanistic Insights

- Thioether Linkage: The target compound’s thioether bridge (vs.

- Piperidine vs. Piperazine : Piperidine’s single nitrogen atom may reduce basicity compared to piperazine, affecting protonation states and membrane permeability .

- Thiophene Positional Isomerism : Thiophen-3-yl (target) vs. 2-yl () alters electronic distribution, which could influence π-π stacking or hydrogen bonding in target binding .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone?

- Methodology :

- Step 1 : Start with functionalized piperidine derivatives (e.g., 4-(chloromethyl)piperidine) and react with 1-methyl-1H-imidazole-2-thiol under basic conditions (e.g., triethylamine in ethanol) to form the thiomethyl-piperidine intermediate .

- Step 2 : Couple the intermediate with thiophene-3-carbonyl chloride via a nucleophilic acyl substitution reaction in anhydrous dichloromethane .

- Key Reagents : Triethylamine (base), ethanol (solvent), thiophene-3-carbonyl chloride (acylating agent).

- Characterization : Confirm the structure using -NMR (e.g., δ 2.5–3.0 ppm for piperidine protons, δ 7.2–7.8 ppm for thiophene and imidazole protons) and high-resolution mass spectrometry (HRMS) .

Q. How is the purity and stability of this compound assessed during synthesis?

- Methodology :

- HPLC Analysis : Use a C18 column with a gradient mobile phase (acetonitrile/water + 0.1% formic acid) to monitor purity (>95% required for biological assays) .

- Stability Testing : Incubate the compound in PBS (pH 7.4) and DMSO at 25°C for 24 hours; analyze degradation by LC-MS .

Advanced Research Questions

Q. What strategies optimize the reaction yield for the thiomethyl-piperidine intermediate?

- Methodology :

- Solvent Screening : Compare yields in polar aprotic solvents (DMF, DMSO) vs. ethanol; DMF increases nucleophilicity of the thiol group but may require higher temperatures (60°C) .

- Catalysis : Use iodine (1 mol%) to accelerate thioether formation via radical intermediates .

- Data Table :

| Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 25 | 65 | 92 |

| DMF | 60 | 78 | 89 |

| DMSO | 80 | 72 | 85 |

Q. How can conformational dynamics of the piperidine ring influence biological activity?

- Methodology :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G* level) to analyze chair vs. boat conformations of the piperidine ring and their interaction with target proteins (e.g., histamine receptors) .

- SAR Studies : Synthesize analogs with rigidified piperidine (e.g., introducing sp³-hybridized substituents) and compare binding affinities .

Q. How to resolve contradictions in reported antibacterial activity data?

- Methodology :

- Standardized Assays : Re-test the compound against Staphylococcus aureus (ATCC 25923) using broth microdilution (CLSI guidelines) with controls for solvent interference (e.g., DMSO ≤1% v/v) .

- Metabolite Profiling : Identify degradation products in culture media using LC-MS to rule out false-positive results .

Methodological Challenges and Solutions

Q. What analytical techniques differentiate regioisomers in the thiophene-methanone moiety?

- Methodology :

- NOESY NMR : Detect spatial proximity between thiophene protons and the piperidine methyl group to confirm substitution at the 3-position of thiophene .

- X-ray Crystallography : Resolve ambiguity in solid-state structure (e.g., C=O orientation relative to the piperidine ring) .

Q. How to address low solubility in aqueous buffers for in vitro assays?

- Methodology :

- Prodrug Design : Introduce phosphate esters at the piperidine nitrogen; hydrolyze enzymatically in vivo .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

Data Contradiction Analysis

Q. Why do some studies report high CYP450 inhibition while others show no effect?

- Root Cause : Variability in assay conditions (e.g., human vs. rat liver microsomes).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.